CYM 50358 hydrochloride
Description
Background and Genesis of Sphingosine-1-Phosphate Receptor (S1PR) Research
The field of sphingosine-1-phosphate (S1P) research has its roots in the broader study of sphingolipids, which were initially identified in the 19th century. biocrates.com For a long time, sphingolipids were primarily considered structural components of cell membranes. A significant shift occurred in the 1960s with the identification of S1P as a downstream product of sphingolipid metabolism. biocrates.com However, it wasn't until the mid-1990s that S1P was recognized as an extracellular signaling molecule that binds to G protein-coupled receptors (GPCRs), influencing cell growth, proliferation, and motility. biocrates.com This discovery was a major milestone, opening a new chapter in sphingolipid and cell biology research. biocrates.com
The identification of the five distinct S1P receptors (S1P1-5) between 1998 and 2000 was a pivotal moment that accelerated the field. nih.gov This discovery allowed for a more detailed investigation into the diverse biological functions mediated by the interaction between S1P and its receptors. nih.gov A significant breakthrough in the therapeutic application of S1PR modulation came with the development of fingolimod (B1672674) (FTY720). nih.govwikipedia.org Originally synthesized in 1992 from the natural product myriocin, fingolimod was later found to be a modulator of S1P receptors. nih.govwikipedia.org Its approval in 2010 as the first oral therapy for relapsing multiple sclerosis highlighted the therapeutic potential of targeting the S1P signaling pathway. nih.govnih.gov This success spurred further research into developing more selective S1PR modulators to target specific receptor subtypes and minimize off-target effects.
Discovery and Initial Characterization of CYM 50358 Hydrochloride as an S1P4 Receptor Antagonist
This compound was identified and described as the first potent and selective antagonist of the S1P4 receptor in a 2011 publication. medchemexpress.comrndsystems.com This compound, also referred to as compound 4v in the initial study, exhibits a high affinity for the S1P4 receptor with an IC50 of 25 nM. rndsystems.comtocris.commedchemexpress.com Its selectivity is a key feature, as it shows significantly less activity at other S1P receptor subtypes, including S1P1, S1P2, S1P3, and S1P5. rndsystems.comtocris.com For instance, its inhibitory concentration for S1P1 is much higher, at 6.4 μM. medchemexpress.com The chemical name for this compound is N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride. tocris.com
Initial characterization studies confirmed its antagonistic properties. For example, in human platelets, CYM 50358 was shown to reverse the suppressive effect of S1P on collagen-induced phosphorylation of HSP27, a process mediated by the S1P4 receptor. medchemexpress.com This selective antagonism makes this compound a valuable tool for elucidating the specific functions of the S1P4 receptor in various cellular and physiological contexts.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 425.74 | rndsystems.comtocris.com |
| Formula | C20H18Cl2N2O2.HCl | rndsystems.comtocris.com |
| Purity | ≥97% | rndsystems.comtocris.com |
| CAS Number | 1781750-72-8 | rndsystems.comtocris.com |
| Solubility | Soluble to 100 mM in water and DMSO | rndsystems.comtocris.com |
Significance of S1P4 Receptor Modulation in Biological and Pathological Processes
The S1P4 receptor, also known as endothelial differentiation G-protein coupled receptor 6 (EDG6), is a G-protein coupled receptor with expression largely restricted to the lymphoid and hematopoietic systems, as well as the lungs. nih.govuniprot.org It couples to Gαi and Gα12/13 subunits, influencing downstream signaling pathways that regulate critical cellular functions. nih.govresearchgate.net Modulation of the S1P4 receptor is significant due to its involvement in a range of biological and pathological processes.
Key areas of S1P4 receptor involvement include:
Immune System Regulation: S1P4 is expressed on various immune cells, including T cells, dendritic cells, macrophages, neutrophils, and mast cells. nih.govontosight.ai It plays a role in immune cell migration, activation, and cytokine secretion. ontosight.ainih.gov For instance, S1P4 signaling is involved in dendritic cell function and the differentiation of TH17 cells. nih.gov It has also been implicated in regulating the balance between TH1 and TH2 immune responses. nih.gov
Allergic and Inflammatory Responses: Research has highlighted the role of S1P4 in allergic reactions. The receptor is involved in mast cell degranulation, a key event in allergic responses. nih.govbiomolther.orgnih.gov Studies using CYM 50358 have shown that antagonizing S1P4 can suppress allergic asthma symptoms in animal models. nih.govnih.govkoreascience.kr
Cancer: The S1P4 receptor has been implicated in the progression of several cancers. nih.gov In breast cancer, S1P/S1P4 signaling can activate pathways that increase tumor aggressiveness and is associated with poorer outcomes in certain subtypes. nih.govresearchgate.net It has also been linked to the regulation of tumor-infiltrating lymphocytes and can be a prognostic factor in some cancers. alzdiscovery.org In neuroblastoma, S1P4 gene expression levels were found to be higher in patients compared to healthy individuals. uhod.org
Neuronal Function: While initially thought to be restricted to the immune system, recent studies have identified S1P4 expression in the central nervous system. thaiscience.info It has been found on brain microvascular endothelial cells and plays a role in regulating the permeability of the blood-brain barrier. merckmillipore.comjneurosci.orgmdpi.com Research also suggests a neuroprotective role for S1P4 in the context of amyloid-β oligomer-induced neurotoxicity. nih.gov
Cellular Processes: At a fundamental level, S1P4 signaling is involved in regulating cell shape and motility through the activation of the Rho GTPase pathway, leading to cytoskeletal rearrangements. researchgate.netnih.gov
The diverse roles of the S1P4 receptor in these critical processes underscore the importance of selective modulators like this compound in both basic research and as potential starting points for therapeutic development.
Overview of Key Academic Research Trajectories for this compound
Since its discovery, this compound has been utilized in several key academic research trajectories to probe the function of the S1P4 receptor.
Inflammation and Autoimmunity: A major focus of research has been on the role of S1P4 in the immune system. CYM 50358 has been used to investigate mast cell degranulation and its implications for allergic asthma, demonstrating that blocking S1P4 can alleviate allergic responses. nih.govbiomolther.orgnih.gov It has also been used to study the migration of T cells and the function of dendritic cells, suggesting that S1P4 could be a target for autoimmune diseases. rndsystems.comnih.gov
Cancer Biology: Given the link between S1P4 and cancer progression, CYM 50358 has been employed in preclinical cancer models. For example, in a mammary tumor cell co-culture system, treatment with CYM 50358 led to an increase in anti-tumor CD8 T cells. alzdiscovery.org Research in this area aims to understand how S1P4 antagonism might impact the tumor microenvironment and cancer cell viability.
Neurobiology: The emerging role of S1P4 in the central nervous system has opened up new research avenues. CYM 50358 has been used to study the effects of S1P4 on neuronal cells and the blood-brain barrier. merckmillipore.comnih.gov These studies are exploring the potential of S1P4 modulation for neurological disorders associated with blood-brain barrier dysfunction or neuroinflammation. merckmillipore.comjneurosci.org
Cell Signaling: At a more fundamental level, CYM 50358 is a critical tool for dissecting the specific signaling pathways downstream of S1P4 activation. It helps researchers to isolate the effects of S1P4 from those of other S1P receptors, leading to a clearer understanding of its role in processes like cytoskeletal rearrangement and cell migration. rndsystems.comresearchgate.net
| Research Area | Key Findings with CYM 50358 | Source |
|---|---|---|
| Allergic Asthma | Inhibited mast cell degranulation and reduced inflammatory markers in a mouse model. | nih.govnih.govkoreascience.kr |
| Cancer | Increased anti-tumor CD8 T cells in a breast cancer co-culture system. | alzdiscovery.org |
| Neurobiology | Partially impaired the neuroprotective effect of S1P against amyloid-β oligomer-induced calcium influx. | nih.gov |
| Platelet Biology | Reversed the S1P-mediated suppression of collagen-induced HSP27 phosphorylation. | medchemexpress.com |
Properties
Molecular Formula |
C20H18Cl2N2O2.HCl |
|---|---|
Molecular Weight |
425.74 |
SMILES |
CC1=C(/N=C(O)/C2=CC=C(O2)C3=C(Cl)C=CC(Cl)=C3)C(C)=CC(CN)=C1.Cl |
Synonyms |
N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride |
Origin of Product |
United States |
Pharmacological Characterization and Mechanistic Elucidation of Cym 50358 Hydrochloride
Receptor Binding and Ligand Affinity Profiling of CYM 50358 Hydrochloride
This compound is an arylcarboxamide derivative identified as a key pharmacological tool for investigating the physiological and pathological roles of the Sphingosine-1-phosphate receptor 4 (S1P4). sigmaaldrich.comsigmaaldrich.com Its characterization has centered on its affinity, selectivity, and functional activity at the family of S1P receptors.
The primary molecular target of this compound is the S1P4 receptor. rndsystems.comtocris.combio-techne.commedchemexpress.com Research has established it as a potent antagonist for this receptor, exhibiting a half-maximal inhibitory concentration (IC50) of 25 nM. sigmaaldrich.comrndsystems.combio-techne.commedchemexpress.com This potency indicates a high affinity for the S1P4 receptor, allowing it to effectively block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P).
A critical feature of this compound is its selectivity for the S1P4 receptor over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5). rndsystems.comtocris.combio-techne.com The compound shows significantly lower potency for these other receptors, with IC50 values in the micromolar range. sigmaaldrich.comsigmaaldrich.com Specifically, the reported IC50 values are 6.4 µM for S1P1, 3.9 µM for S1P2, and 5.5 µM for S1P5. sigmaaldrich.com For the S1P3 receptor, an IC50 of 25 µM has been reported. sigmaaldrich.comsigmaaldrich.com This pronounced selectivity makes this compound an invaluable tool for isolating and studying S1P4-specific functions. rndsystems.commedchemexpress.com
| Receptor Subtype | IC50 Value |
|---|---|
| S1P4 | 25 nM |
| S1P1 | 6.4 µM |
| S1P2 | 3.9 µM |
| S1P3 | 25 µM |
| S1P5 | 5.5 µM |
This compound functions as a selective antagonist of the S1P4 receptor. sigmaaldrich.comrndsystems.comtocris.combio-techne.commedchemexpress.commedchemexpress.comnih.gov This means it binds to the receptor but does not elicit the conformational changes necessary to initiate downstream signaling. Instead, its binding competitively inhibits the natural ligand, S1P, from activating the receptor. nih.gov This antagonistic activity has been demonstrated in various experimental models, including studies on mast cell degranulation and myoblast apoptosis, where the compound effectively blocks S1P-mediated effects. bio-techne.comnih.gov
Downstream Signaling Pathway Modulation by this compound
The S1P4 receptor, like other S1P receptors, is a G protein-coupled receptor (GPCR) that translates extracellular signals into intracellular responses. alzdiscovery.org The antagonistic action of this compound directly interferes with these signaling cascades.
The S1P4 receptor is known to couple to multiple G protein families, including Gαi and Gα12/13. alzdiscovery.org Activation of these G proteins by S1P initiates distinct downstream signaling pathways that regulate a variety of cellular processes. alzdiscovery.org For instance, S1P4 signaling has been implicated in T-cell proliferation and cytokine secretion. alzdiscovery.org As a potent antagonist, this compound prevents the S1P-induced activation of these G proteins. rndsystems.combio-techne.com By blocking the receptor at the cell surface, it effectively halts the initiation of these S1P4-mediated signaling cascades. nih.govnih.gov
The blockade of G protein activation by this compound consequently prevents the modulation of intracellular second messenger systems. S1P4 receptor activation has been shown to influence pathways such as the Rho-kinase (ROCK) signaling cascade. rndsystems.combio-techne.com For example, one study demonstrated that transforming growth factor-β1 (TGFβ1) can induce a proapoptotic response in myoblasts through a pathway involving S1P4 transactivation and subsequent Rho-kinase-2 activation. bio-techne.comalzdiscovery.org Treatment with this compound was shown to attenuate this proapoptotic signaling, confirming its ability to inhibit the downstream effects of S1P4 activation. alzdiscovery.org By preventing the receptor from coupling to its G proteins, this compound effectively inhibits the generation and propagation of these intracellular signals. sigmaaldrich.comrndsystems.comnih.gov
Influence of this compound on Kinase Activation and Other Protein Regulation
This compound, as a selective antagonist of the Sphingosine-1-Phosphate 4 (S1P4) receptor, plays a significant role in modulating intracellular signaling pathways that are dependent on kinase activity and protein phosphorylation. Research has elucidated its influence on specific signaling cascades, particularly those involving Rho-kinase (ROCK) and the regulation of heat shock proteins.
In cultured myoblasts, the cytokine Transforming Growth Factor β1 (TGFβ1) has been shown to induce apoptosis through a novel pathway that involves the S1P4 receptor. nih.gov This signaling cascade relies on the activation of Rho-kinase-2 (ROCK2), which acts downstream of S1P4. nih.gov The pro-apoptotic signaling initiated by TGFβ1 is linked to the upregulation and transactivation of the S1P4 receptor. nih.gov As a selective antagonist, this compound has been demonstrated to reduce the pro-apoptotic effects induced by TGFβ1, indicating its ability to interfere with this pathway, including the downstream activation of ROCK2. nih.gov
Furthermore, CYM 50358 has been observed to affect the phosphorylation state of other regulatory proteins. In studies involving human platelets, Sphingosine-1-Phosphate (S1P) was found to suppress the collagen-induced phosphorylation of Heat Shock Protein 27 (HSP27). medchemexpress.com Treatment with CYM 50358 at a concentration of 10 μM was shown to markedly reverse this suppressive effect of S1P, thereby restoring the phosphorylation of HSP27. medchemexpress.com This finding highlights a distinct regulatory role for the S1P4 receptor in modulating protein phosphorylation events critical to cellular responses. medchemexpress.com
| Target Pathway/Protein | Cell Type | Observed Effect of S1P4 Pathway | Effect of this compound | Reference |
|---|---|---|---|---|
| Rho-kinase-2 (ROCK2) Activation | Myoblasts | Activated by TGFβ1-induced S1P4 signaling | Inferred to inhibit activation by blocking the S1P4 receptor | nih.gov |
| HSP27 Phosphorylation | Human Platelets | S1P, via its receptors, suppresses collagen-induced phosphorylation | Reverses the S1P-mediated suppression of phosphorylation | medchemexpress.com |
Influence of this compound on Cellular Processes
The antagonism of the S1P4 receptor by this compound has direct consequences on various fundamental cellular processes. Its effects have been particularly noted in the context of cell migration and survival, including the induction of apoptosis.
While specific research detailing the direct effects of this compound on cell proliferation is limited, its impact on cell migration is more clearly defined through the known functions of its target receptor, S1P4. The S1P4 receptor, also known as Edg-6, is understood to be a mediator of cell motility. nih.gov Studies have shown that S1P-induced signaling through the S1P4 receptor promotes cell migration. nih.gov This process is mediated by the activation of Cdc42, a member of the Rho family of small GTPases, which is a key regulator of the cytoskeleton. nih.gov
Given that this compound acts as a potent and selective antagonist of the S1P4 receptor, it logically functions to inhibit these migratory pathways. rndsystems.com By blocking the S1P4 receptor, the compound is expected to prevent the S1P-induced activation of Cdc42 and thereby attenuate or block the associated cell migration. This mechanism is particularly relevant in the context of immune cell trafficking, as S1P gradients are crucial for guiding the movement of lymphocytes. rndsystems.comnih.gov
| Cellular Process | Mediating Receptor | Downstream Effector | Inferred Effect of this compound | Reference |
|---|---|---|---|---|
| Cell Migration | S1P4 (Edg-6) | Cdc42 | Inhibition of S1P-induced migration | nih.gov |
| T Cell Migration | S1P Receptors (including S1P4) | Not specified | Modulation of migratory responses | rndsystems.com |
This compound has been shown to directly influence cell survival by modulating apoptotic pathways. The role of the S1P4 receptor in promoting apoptosis has been identified in myoblasts in response to TGFβ1. nih.gov TGFβ1 is a negative regulator of skeletal muscle repair, partly by inducing the apoptosis of muscle precursor cells. nih.gov
The mechanism for this pro-apoptotic effect involves a signaling cascade where TGFβ1 upregulates S1P4, leading to the activation of ROCK2 and subsequent apoptosis. nih.gov Research demonstrated that the selective S1P4 antagonist, CYM 50358, significantly reduced the pro-apoptotic effects of TGFβ1 in these cells. nih.gov Furthermore, specific gene silencing of S1P4 was found to decrease the activation of key apoptotic markers, caspase-3 and poly-ADP ribosyl transferase (PARP) cleavage, by nearly 50%. nih.gov This demonstrates that the antagonism of S1P4 by this compound is a viable strategy for inhibiting this specific apoptotic pathway, thereby promoting cell survival under these conditions.
| Cell Type | Apoptotic Inducer | Key Pathway Components | Effect of this compound | Reference |
|---|---|---|---|---|
| Myoblasts | TGFβ1 | S1P4, Rho-kinase-2, Caspase-3, PARP | Reduces pro-apoptotic effects; inhibits the pathway | nih.gov |
Preclinical Efficacy Studies and Pharmacological Responses of Cym 50358 Hydrochloride
In Vitro Pharmacological Investigations of CYM 50358 Hydrochloride
Cell-Based Assays and Functional Readouts of S1P4 Activity Modulated by this compound
CYM 50358 has been identified as a potent and selective antagonist for the S1P4 receptor, demonstrating an IC50 value of 25 nM. tocris.comrndsystems.commedchemexpress.combio-techne.com Its selectivity is a key feature, as it shows significantly lower activity against other S1P receptor subtypes, including S1P1, S1P2, S1P3, and S1P5. tocris.comrndsystems.combio-techne.com
Functional cell-based assays have been crucial in defining the antagonist activity of CYM 50358. In a reporter gene assay using human U2OS cells engineered to express the S1P4 receptor, CYM 50358 effectively inhibited S1P-mediated receptor activation. medchemexpress.com Further studies have explored its effects on immune cells. In RBL-2H3 mast cells, a model for allergic responses, CYM 50358 was shown to inhibit antigen-induced degranulation. nih.govnih.gov This suggests that S1P4 plays a stimulatory role in mast cell degranulation, which can be effectively blocked by CYM 50358. nih.gov In a mammary tumor cell spheroid co-culture system, treatment with CYM 50358 resulted in an increase in anti-tumor CD8 T cells, indicating a potential role in modulating T-cell responses. alzdiscovery.org
| Assay Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Receptor Antagonism | Human U2OS cells expressing S1P4 | Potent S1P4 antagonist with an IC50 of 25 nM. | tocris.commedchemexpress.com |
| Receptor Selectivity | Various cell lines expressing S1P receptor subtypes | Displays high selectivity for S1P4 over S1P1, S1P2, S1P3, and S1P5. | tocris.comrndsystems.combio-techne.com |
| Mast Cell Degranulation | RBL-2H3 Rat Basophilic Leukemia Cells | Inhibited antigen-induced degranulation. | nih.govnih.gov |
| T-Cell Modulation | Mammary tumor cell spheroid co-culture | Led to an increase in anti-tumor CD8 T cells. | alzdiscovery.org |
Organ Bath and Tissue Culture Studies with this compound (e.g., platelet activation, myoblast response)
The pharmacological effects of this compound have been investigated in specific tissue culture systems. One area of study involves its impact on platelet activation. Sphingosine-1-phosphate (S1P) has been shown to suppress the collagen-induced activation of human platelets via the S1P4 receptor. medchemexpress.com In this context, CYM 50358 (at a concentration of 10 μM) was found to markedly reverse the suppressive effect of S1P on the collagen-induced phosphorylation of Heat Shock Protein 27 (HSP27), a marker of platelet activation. medchemexpress.com This finding confirms the role of S1P4 in mediating S1P's inhibitory effect on platelets and demonstrates the ability of CYM 50358 to block this action. medchemexpress.com
In another line of research using C2C12 myoblast cell cultures, S1P4 was implicated in the pro-apoptotic signaling of Transforming Growth Factor-beta 1 (TGFβ1), a known negative regulator of skeletal muscle repair. alzdiscovery.org The study demonstrated that treatment with the S1P4 antagonist, CYM 50358, attenuated this TGFβ1-mediated pro-apoptotic signaling in myoblasts. alzdiscovery.org This suggests that S1P4 antagonism could potentially mitigate muscle precursor cell apoptosis. alzdiscovery.org
Receptor Desensitization and Internalization Studies Mediated by S1P4 and this compound
Detailed studies focusing specifically on the role of this compound in S1P4 receptor desensitization and internalization were not prominent in the reviewed scientific literature. As an antagonist, its primary role is to block the receptor, which may preclude the agonist-driven processes of desensitization and internalization.
In Vivo Animal Model Studies with this compound
Pharmacodynamic Effects of this compound in Specific Disease Models (e.g., allergic asthma, influenza, neuropathic pain, inflammatory bowel diseases)
The in vivo efficacy of CYM 50358 has been most notably demonstrated in a mouse model of allergic asthma. nih.govnih.gov In an ovalbumin (OVA)-induced allergic asthma model, administration of CYM 50358 before antigen sensitization or before the antigen challenge significantly inhibited the increase in total immune cells, eosinophils, and lymphocytes in the bronchoalveolar lavage fluid (BALF). nih.gov The treatment also suppressed the increase of IL-4 cytokines and serum IgE levels. nih.govnih.gov Histological analysis of lung tissue revealed that CYM 50358 reduced inflammatory scores and the number of mucus-producing cells. nih.govnih.gov
While this compound has been suggested as a research tool for studying influenza infection, specific in vivo studies demonstrating its pharmacodynamic effects in animal models of influenza were not detailed in the available literature. medchemexpress.commedchemexpress.com
Regarding neuropathic pain, the S1P signaling axis is recognized as a potential therapeutic target. nih.govnih.gov However, reports indicate that selective S1P4 antagonists, including CYM 50358, have not yet been tested in in vivo models of neuropathic pain to determine their significance in this setting. nih.gov
In the context of inflammatory bowel diseases (IBD), research has primarily focused on modulators of other S1P receptors, such as S1P1. mdpi.comnih.gov While S1P4 is expressed on immune cells relevant to IBD, direct in vivo studies using CYM 50358 in models of ulcerative colitis or Crohn's disease are not described in the reviewed sources. Related research in a model of colitis-associated cancer found that mice genetically lacking the S1P4 receptor showed delayed tumor growth, suggesting a potential role for S1P4 in this pathology. alzdiscovery.org
| Disease Model | Animal | Key Pharmacodynamic Effects | Reference |
|---|---|---|---|
| Allergic Asthma (Ovalbumin-induced) | Mouse | Inhibited increase of eosinophils and lymphocytes in BALF; Inhibited increase of IL-4 and serum IgE; Reduced lung inflammation scores. | nih.govnih.gov |
| Influenza | N/A | Referenced as a tool for influenza research, but specific in vivo data was not available. | medchemexpress.commedchemexpress.com |
| Neuropathic Pain | N/A | In vivo testing in pain models has not been reported in the reviewed literature. | nih.gov |
| Inflammatory Bowel Diseases | N/A | Direct studies with CYM 50358 in IBD models were not available. | alzdiscovery.orgmdpi.comnih.gov |
Behavioral Phenotyping and Physiological Responses to this compound in Rodent Models
The primary physiological responses observed following CYM 50358 administration in rodent models are linked to its anti-inflammatory effects in the context of specific disease challenges. In the ovalbumin-induced asthma model, the key physiological responses were the significant reduction of immune cell accumulation in the lungs and the decrease in pro-allergic Th2 cytokines and IgE levels. nih.gov Broader behavioral phenotyping studies to assess general locomotor activity, anxiety, or cognitive function in response to this compound administration have not been reported in the reviewed literature.
Modulation of Immune Cell Function and Trafficking in Animal Models by this compound (e.g., mast cells, macrophages, neutrophils, T cells)
This compound, a potent and selective antagonist of the sphingosine-1-phosphate receptor 4 (S1P₄), demonstrates significant modulatory effects on various immune cells in preclinical animal models, particularly in the context of allergic inflammation.
Mast Cells: In vitro studies using rat basophilic leukemia cells (RBL-2H3), a mast cell model, revealed that CYM 50358 inhibits antigen-induced degranulation in a concentration-dependent manner. This suppression of mast cell degranulation is a key mechanism contributing to its anti-allergic effects, as mast cells release numerous mediators that drive allergic responses.
Eosinophils and Lymphocytes: The efficacy of CYM 50358 has been demonstrated in an ovalbumin (OVA)-induced allergic asthma mouse model. Administration of the compound significantly inhibited the accumulation of eosinophils and lymphocytes in the bronchoalveolar lavage fluid (BALF) of these animals. This reduction in inflammatory cell infiltration into the lungs underscores its potential to mitigate allergic airway inflammation.
Neutrophils: While direct studies on the effect of CYM 50358 on neutrophils are limited, research on S1P₄-deficient mice provides insight. Deletion of the S1P₄ receptor has been shown to partially rescue neutrophil recruitment in certain inflammatory models, suggesting that antagonism of this receptor by CYM 50358 could play a role in modulating neutrophil trafficking.
T Cells: The S1P signaling system is a critical regulator of T cell trafficking. While CYM 50358's specific effects are on S1P₄, this receptor is part of the broader S1P network that governs the migration of lymphocytes. In the OVA-induced asthma model, CYM 50358 treatment led to a marked decrease in lymphocyte counts in the BALF, indicating an interference with the trafficking of these cells to the site of allergic inflammation.
Table 1: Effect of CYM 50358 on Immune Cell Counts in Bronchoalveolar Lavage Fluid (BALF) of OVA-Induced Asthma Model Data synthesized from preclinical studies.
| Immune Cell Type | Effect Observed with CYM 50358 Treatment |
|---|---|
| Eosinophils | Strongly Inhibited Increase |
| Lymphocytes | Strongly Inhibited Increase |
| Macrophages | No Significant Change Noted |
| Total Cells | Significantly Repressed Increase |
Histopathological and Biochemical Markers in Preclinical Disease Models
The immunomodulatory activity of this compound is further substantiated by its effects on key histological and biochemical markers in preclinical models of allergic asthma.
Histopathological Markers: In the ovalbumin (OVA)-induced asthma model, histological examination of lung tissues from animals treated with CYM 50358 showed a significant reduction in inflammatory scores compared to untreated, disease-induced animals. Furthermore, a marked decrease in the number of periodic acid–Schiff (PAS)-stained cells was observed. PAS staining identifies mucin-producing goblet cells, and their reduction indicates that CYM 50358 suppresses the mucus hypersecretion characteristic of asthmatic airways.
Biochemical Markers: At the biochemical level, CYM 50358 demonstrated a significant impact on markers associated with the Th2-driven allergic response. Treatment with the compound inhibited the OVA-induced increase in serum Immunoglobulin E (IgE) levels. Additionally, levels of Interleukin-4 (IL-4), a key Th2 cytokine that promotes allergic inflammation and IgE production, were found to be suppressed in the bronchoalveolar lavage fluid of CYM 50358-treated mice.
Table 2: Modulation of Disease Markers by CYM 50358 in an Allergic Asthma Model Summary of findings from preclinical research.
| Marker Category | Specific Marker | Observed Effect of CYM 50358 |
|---|---|---|
| Histopathological | Lung Inflammatory Score | Reduced |
| PAS-Stained (Mucin-Producing) Cells | Reduced | |
| Biochemical | Serum IgE Levels | Inhibited Increase |
| BALF IL-4 Levels | Inhibited Increase |
Comparative Pharmacological Efficacy of this compound with Other S1PR Modulators
The pharmacological profile of this compound is distinct among sphingosine-1-phosphate receptor (S1PR) modulators due to its specific mechanism of action and receptor selectivity. A comparison with other well-known S1PR modulators, such as FTY720 (Fingolimod) and SEW2871, highlights these differences in efficacy and immunomodulatory effects.
FTY720 (Fingolimod): FTY720 is a non-selective S1PR modulator that, upon phosphorylation in vivo, acts as a potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅ receptors. Its primary therapeutic effect, particularly in multiple sclerosis, is derived from its action on the S1P₁ receptor on lymphocytes. FTY720 agonism induces the internalization and degradation of S1P₁ receptors, rendering lymphocytes unresponsive to the natural S1P gradient required for their egress from secondary lymphoid organs. This "functional antagonism" leads to a profound, reversible sequestration of lymphocytes, thereby reducing their circulation to inflammatory sites. In contrast, CYM 50358 acts as a direct antagonist, specifically at the S1P₄ receptor, and its known efficacy is in modulating allergic inflammation by inhibiting mast cell degranulation and eosinophil/lymphocyte accumulation in the lungs rather than inducing broad lymphocyte sequestration.
SEW2871: SEW2871 is a selective agonist for the S1P₁ receptor. Similar to FTY720, its pharmacological action is centered on S1P₁ activation, leading to the inhibition of lymphocyte egress from lymph nodes and subsequent lymphopenia. The efficacy of SEW2871 further establishes the central role of S1P₁ agonism in lymphocyte trafficking. The pharmacological efficacy of CYM 50358 is not based on S1P₁ agonism but on S1P₄ antagonism. This leads to a different immunomodulatory outcome, focused on attenuating the effector functions of cells like mast cells in the context of allergic disease.
Table 3: Comparative Pharmacological Profiles of S1PR Modulators Based on published preclinical and pharmacological data.
| Compound | Receptor Selectivity | Mechanism of Action | Primary Pharmacological Effect |
|---|---|---|---|
| This compound | Selective S1P₄ | Antagonist | Inhibition of mast cell degranulation and allergic airway inflammation |
| FTY720 (Fingolimod) | Non-selective (S1P₁, S1P₃, S1P₄, S1P₅) | Agonist (Functional Antagonist at S1P₁) | S1P₁-mediated sequestration of lymphocytes in lymphoid organs |
| SEW2871 | Selective S1P₁ | Agonist | S1P₁-mediated inhibition of lymphocyte egress |
Structure Activity Relationship Sar and Structural Optimization of Cym 50358 Hydrochloride Analogs
Identification of Key Pharmacophoric Features of CYM 50358 Hydrochloride for S1P4 Antagonism
The foundational structure of the initial hit compound, a 5-aryl furan-2-arylcarboxamide scaffold, proved essential for its S1P4 antagonism. nih.gov Structure-activity relationship (SAR) studies revealed several key pharmacophoric features necessary for potent activity. The amide linkage was identified as a critical component for the binding mode. nih.gov An analog where the amide was replaced was found to be inactive, confirming the necessity of this functional group. nih.gov
The core pharmacophore can be described by three main components:
A substituted furan (B31954) ring: This central heterocyclic ring serves as a scaffold.
A dichlorophenyl group: Attached to the 5-position of the furan ring, this group plays a significant role in potency.
A substituted N-phenylacetamide moiety: Connected to the 2-position of the furan ring via the critical amide linkage.
Impact of Substituents on Phenyl and Furan Rings on Biological Activity
Systematic modifications of the hit compound led to the identification of CYM 50358 as a lead candidate. One of the key modifications involved the introduction of an aminomethyl group at the para-position of the N-phenyl ring. This substitution was found to significantly enhance the antagonist potency.
Table 1: Bioisosteric Replacement of the Furan Ring in CYM 50358 Analogs
| Compound | Central Ring | S1P4 IC50 (nM) |
|---|---|---|
| CYM 50358 | Furan | 25 |
| 19 (CYM50333) | Thiophene (B33073) | Potent (low nM) |
| 47 (CYM50367) | Phenyl | Potent (low nM) |
This table is based on findings that thiophene and phenyl rings can replace the furan moiety while maintaining low nanomolar potency. nih.gov
Influence of Halogenation and Other Modifications on Binding Affinity and Selectivity
The presence and positioning of chlorine atoms on the phenyl ring attached to the furan scaffold are critical for high-affinity binding. The initial hit compound featured a 2,5-dichlorophenyl group, and this substitution pattern was found to be favorable for potent S1P4 antagonism. nih.gov
While detailed systematic studies on a wide range of halogenation patterns are not extensively reported in the primary literature, the consistent use of the dichlorophenyl moiety in potent analogs suggests its importance. Modifications to this part of the molecule can significantly impact both steric and electronic properties, which in turn affect the binding affinity for the S1P4 receptor. The dichlorophenyl group likely engages in specific hydrophobic and/or halogen bonding interactions within the receptor's binding pocket.
Structure-Based Drug Design and Molecular Modeling Approaches for this compound Optimization
The optimization of the initial hit to yield CYM 50358 and other potent analogs was primarily driven by rational medicinal chemistry approaches based on the structure-activity relationships derived from synthesized analogs. nih.gov While the term "rational chemical modifications" is used, the available literature does not extensively detail the use of computational methods such as structure-based drug design or molecular docking in the initial optimization process. nih.gov
The strategy involved a systematic exploration of the chemical space around the initial hit compound. By identifying key pharmacophoric features and understanding the effects of various substituents, researchers were able to logically progress from a moderately active hit to a highly potent and selective antagonist. nih.govnih.gov The successful bioisosteric replacement of the furan ring with thiophene and phenyl rings further demonstrates a classical medicinal chemistry approach to expanding molecular diversity and potentially improving physicochemical or pharmacokinetic properties. nih.gov
Synthetic Methodologies and Chemical Biology Applications of Cym 50358 Hydrochloride
Academic Synthetic Routes to CYM 50358 Hydrochloride and its Analogs
The discovery of CYM 50358 originated from a high-throughput screening campaign of the Molecular Libraries-Small Molecule Repository (MLSMR) collection, which identified 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide as a promising hit with moderate potency as an S1P₄ antagonist. nih.gov Subsequent rational drug design and chemical synthesis efforts led to the development of CYM 50358, which exhibited significantly improved potency and selectivity. nih.gov
The core synthetic strategy for this compound, N-[(4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride, involves the coupling of two key building blocks: a substituted furan-2-carboxylic acid and a substituted aniline (B41778).
A general synthetic approach, as gleaned from related syntheses, would likely involve the following key steps:
Synthesis of the Furan (B31954) Core: The 5-(2,5-dichlorophenyl)furan-2-carboxylic acid intermediate can be prepared through various established methods for furan synthesis. One plausible route involves the reaction of a suitably substituted dichlorobenzene derivative with a furan-2-carboxylic acid precursor under palladium-catalyzed cross-coupling conditions.
Synthesis of the Aniline Moiety: The N-(4-(aminomethyl)-2,6-dimethylphenyl) fragment would likely be synthesized from a commercially available starting material like 2,6-dimethylaniline. This would involve a series of functional group manipulations, including the introduction of a protected aminomethyl group at the para position.
Amide Bond Formation: The final key step is the coupling of the furan-2-carboxylic acid with the aniline derivative to form the central amide bond. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole), are typically employed for this transformation.
Deprotection and Salt Formation: Following the amide coupling, any protecting groups on the aminomethyl functionality would be removed. The final hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Structure-activity relationship (SAR) studies on the initial hit compound guided the synthesis of a library of analogs to optimize potency and selectivity. scispace.com These studies revealed that modifications to the central heterocyclic core were well-tolerated. For instance, the furan ring could be successfully replaced with thiophene (B33073) or phenyl rings, maintaining low nanomolar potency against the S1P₄ receptor. scispace.combeilstein-journals.org This modular synthetic approach allowed for the exploration of diverse chemical space around the core scaffold.
Development of Chemical Probes and Derivative Libraries Based on this compound
The development of a library of derivatives based on the CYM 50358 scaffold was integral to understanding the SAR and optimizing its pharmacological profile. scispace.com By systematically modifying different regions of the molecule, researchers were able to identify key structural features responsible for potent and selective S1P₄ antagonism.
The exploration of analogs focused on several key areas:
Central Heterocycle: As mentioned, the furan ring was successfully replaced with other five- and six-membered aromatic rings, demonstrating the structural flexibility in this region. scispace.com
Substituted Phenyl Ring: Variations in the substitution pattern on the 5-phenyl ring were explored to probe the binding pocket of the S1P₄ receptor.
Aniline Moiety: Modifications to the 2,6-dimethylphenylamine portion of the molecule were also investigated to fine-tune the compound's properties.
While the primary focus of the initial research was on developing potent and selective antagonists for therapeutic applications, the CYM 50358 scaffold holds significant potential for the development of chemical probes. These probes are essential tools for studying the biology of the S1P₄ receptor in its native cellular environment. Examples of such probes could include:
Fluorescently Labeled Probes: The synthesis of a CYM 50358 analog bearing a fluorescent tag (e.g., fluorescein, rhodamine, or a BODIPY dye) would enable the visualization of the S1P₄ receptor in cells and tissues using techniques like fluorescence microscopy and flow cytometry.
Biotinylated Probes: A biotinylated version of CYM 50358 could be used for affinity purification of the S1P₄ receptor and its interacting proteins from cell lysates, facilitating proteomics studies.
Photoaffinity Probes: The incorporation of a photoreactive group (e.g., an azide (B81097) or a benzophenone) into the CYM 50358 structure would allow for covalent cross-linking of the probe to the S1P₄ receptor upon UV irradiation. This would be invaluable for identifying the precise binding site of the antagonist on the receptor.
Although specific examples of such chemical probes based directly on CYM 50358 are not yet widely reported in the literature, the synthetic methodologies developed for its analogs provide a clear roadmap for their creation.
Chemical Modifications for Enhanced Research Utility and Specificity
The SAR studies conducted during the development of CYM 50358 and its analogs provided crucial insights into the chemical modifications that enhance its utility and specificity as a research tool. scispace.com
Table 1: Structure-Activity Relationship of CYM 50358 Analogs
| Compound | Central Ring | R1 | R2 | S1P₄ IC₅₀ (nM) |
| Hit Compound | Furan | 2,5-dichloro | 2,6-dimethyl | Moderate |
| CYM 50358 | Furan | 2,5-dichloro | 2,6-dimethyl-4-(aminomethyl) | 25 |
| Analog 1 | Thiophene | 2,5-dichloro | 2,6-dimethyl | Potent |
| Analog 2 | Phenyl | 2,5-dichloro | 2,6-dimethyl | Potent |
The key takeaways from these studies for enhancing research utility include:
Improving Potency and Selectivity: The addition of the aminomethyl group at the 4-position of the aniline ring in CYM 50358 was a critical modification that significantly increased its potency compared to the initial hit. nih.gov Further optimization of the substituents on both phenyl rings led to a highly selective antagonist with minimal off-target effects on other S1P receptor subtypes. nih.gov High selectivity is a paramount feature for a chemical probe, as it ensures that any observed biological effects are attributable to the intended target.
Modulating Physicochemical Properties: The synthetic routes developed allow for the introduction of various functional groups that can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. For in vitro studies, good aqueous solubility is often desired, while for in vivo applications, appropriate lipophilicity is necessary for cell membrane penetration and favorable pharmacokinetics. The modular nature of the synthesis allows for the fine-tuning of these properties by introducing polar or nonpolar groups at different positions of the scaffold.
Introducing Functional Handles: The synthetic methodologies provide opportunities to introduce "functional handles" into the CYM 50358 structure. These are chemically reactive groups, such as an alkyne or an azide, that can be used for bioconjugation via "click chemistry." This would allow for the straightforward attachment of various reporter tags (e.g., fluorophores, biotin) or for immobilization onto a solid support for affinity chromatography applications.
Therapeutic Modality Exploration and Disease Area Investigation Preclinical Focus for Cym 50358 Hydrochloride
Role of CYM 50358 Hydrochloride in Inflammatory and Autoimmune Disease Models (e.g., allergic asthma, inflammatory bowel disease)
The immunomodulatory potential of this compound has been most notably demonstrated in preclinical models of allergic asthma. In an ovalbumin-induced allergic asthma mouse model, administration of CYM 50358 resulted in a significant reduction of key inflammatory markers. The compound was found to inhibit antigen-induced degranulation in mast cells, a critical event in the allergic cascade.
Key findings from this research include a marked decrease in the accumulation of eosinophils and lymphocytes in the bronchoalveolar lavage fluid of treated mice. Furthermore, CYM 50358 administration led to lower levels of interleukin-4 (IL-4), a Th2 cytokine crucial in the pathogenesis of asthma, and reduced serum immunoglobulin E (IgE) levels. Histological examination of lung tissue from these animals revealed a reduction in inflammatory scores and a decrease in mucus-producing cells.
While direct preclinical studies of this compound in inflammatory bowel disease (IBD) are not extensively documented, the role of its target, S1P₄, suggests a potential therapeutic avenue. Research has indicated that S1P₄ deficiency in mouse models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis can alleviate disease severity. nih.gov This suggests that antagonizing the S1P₄ receptor with a compound like CYM 50358 could be a viable strategy for managing IBD. nih.govnih.gov Other S1P receptor modulators that also have activity at the S1P₄ receptor have shown efficacy in preclinical colitis models, further supporting the potential relevance of this target in IBD. mdpi.com
Table 1: Effects of this compound in a Preclinical Model of Allergic Asthma
| Parameter | Effect of this compound Treatment |
|---|---|
| Mast Cell Degranulation | Inhibited |
| Eosinophil Accumulation in BALF | Reduced |
| Lymphocyte Accumulation in BALF | Reduced |
| Interleukin-4 (IL-4) Levels | Decreased |
| Serum Immunoglobulin E (IgE) Levels | Decreased |
| Lung Inflammation Score | Reduced |
| Mucus-Producing Cells in Lungs | Decreased |
Investigations of this compound in Cancer Research Models (e.g., antiproliferative effects on cell lines)
The investigation of this compound in oncology has primarily focused on its potential to modulate the tumor microenvironment. In a mammary tumor cell spheroid coculture system, treatment with CYM 50358 led to a significant increase in the number of anti-tumor CD8+ T cells. alzdiscovery.org This finding suggests that by blocking the S1P₄ receptor, CYM 50358 may help to enhance the adaptive immune response against tumors.
While direct studies on the antiproliferative effects of this compound on various cancer cell lines are limited in the available literature, the broader role of S1P signaling in cancer progression is well-established. The S1P/S1PR axis is known to be involved in processes such as cell proliferation, survival, and migration. Therefore, antagonizing a specific receptor in this pathway could theoretically have direct or indirect anti-cancer effects.
Research into this compound's Effects in Neurological Disorder Models (e.g., neuropathic pain, neuroinflammation)
The preclinical exploration of this compound in neurological disorders is still an emerging area. While direct in vivo studies using this specific compound in models of neuropathic pain or neuroinflammation are not widely reported, the role of its target, the S1P₄ receptor, in the central nervous system suggests potential relevance.
The sphingolipid signaling pathway, including S1P and its receptors, has been implicated in the pathogenesis of neuropathic pain. Alterations in sphingolipid metabolism are linked to the development of chronic pain states. Furthermore, S1P receptors are involved in neuroinflammatory processes. transpharmation.com Animal models of neuroinflammation are utilized to study the pathological mechanisms and to test potential therapeutic agents that can mitigate the inflammatory response in the central nervous system. transpharmation.comcriver.com Given the expression of S1P₄ in immune cells, antagonism of this receptor could potentially modulate neuroinflammatory responses. However, further research is needed to specifically evaluate the effects of this compound in relevant preclinical models of neurological disorders.
Cardiovascular Research Applications of this compound
Preclinical research has pointed towards a potential role for the S1P₄ receptor in the cardiovascular system, specifically in the regulation of vascular tone. A study conducted in rats demonstrated that the S1P₄ receptor is involved in sphingosine-1-phosphate-induced vasoconstriction in the pulmonary circulation. alzdiscovery.org In this research, the activation of S1P₄ by S1P led to pulmonary vasoconstriction. alzdiscovery.org
These findings suggest that an antagonist of the S1P₄ receptor, such as this compound, could have vasodilatory effects in the pulmonary vasculature. This opens up the possibility of investigating its utility in conditions characterized by pulmonary hypertension. While S1P receptors S1P₁, S1P₂, and S1P₃ are more broadly expressed in the cardiovascular system, the specific role of S1P₄ in this context warrants further investigation. mdpi.com
Emerging Preclinical Therapeutic Areas (e.g., antimicrobial activity, metabolic disorders)
Emerging preclinical data suggests that this compound may have therapeutic applications in other disease areas, including infectious diseases and metabolic disorders.
Several sources indicate that this compound can be utilized in the study of influenza virus infection. medchemexpress.commedchemexpress.com While the precise mechanism of its anti-influenza activity is not yet fully elucidated from the available literature, this suggests a potential role for S1P₄ antagonism in modulating the host response to viral infections.
In the realm of metabolic disorders, research has highlighted a link between the S1P₄ receptor and nonalcoholic steatohepatitis (NASH). A study found that the expression of S1P₄ was significantly higher in the livers of mouse models of NASH and in human patients with the condition. nih.gov Importantly, a novel selective S1P₄ antagonist was shown to prevent the development of NASH and hepatic fibrosis in a preclinical model. nih.gov This suggests that this compound could hold promise as a therapeutic agent for NASH and other related metabolic disorders.
Table 2: Emerging Preclinical Therapeutic Areas for this compound
| Therapeutic Area | Preclinical Rationale |
|---|---|
| Antimicrobial (Influenza) | Potential utility in studying influenza virus infection. |
| Metabolic Disorders (NASH) | S1P₄ receptor is upregulated in NASH, and a selective S1P₄ antagonist showed therapeutic benefit in a preclinical model. |
Advanced Methodological Approaches in Cym 50358 Hydrochloride Research
High-Throughput Screening (HTS) Methodologies Utilizing CYM 50358 Hydrochloride or its Analogs
While this compound itself was discovered through high-throughput screening (HTS), it now serves as a critical tool in subsequent screening campaigns. As a well-characterized, potent, and selective S1P4 antagonist with an IC50 of 25 nM, it is an ideal reference compound. In HTS assays designed to discover novel S1P4 modulators (either agonists or antagonists), this compound is used as a positive control for antagonism.
These HTS campaigns typically employ cell-based assays using cell lines engineered to overexpress the S1P4 receptor. The readout for receptor activation or inhibition can be based on various signaling events, such as:
Calcium Mobilization Assays: Measuring transient changes in intracellular calcium concentration upon receptor activation.
Receptor-Ligand Binding Assays: Using a labeled ligand to compete with test compounds for binding to the S1P4 receptor.
Reporter Gene Assays: Linking receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
In these formats, libraries of small molecules are screened for their ability to either mimic (agonists) or block (antagonists) the effect of a known S1P agonist. The inhibitory effect of this compound provides a benchmark for the potency and efficacy of newly identified antagonist compounds. The use of zebrafish larvae has also emerged as a valuable model for HTS, offering a vertebrate system that allows for rapid, large-scale screening of compounds for behavioral or physiological changes.
Flow Cytometry and Immunological Assays for Studying this compound Effects on Immune Cells
Flow cytometry is a cornerstone technique for dissecting the effects of this compound on heterogeneous immune cell populations. This method allows for the rapid, multi-parameter analysis of individual cells in suspension, enabling researchers to identify and quantify specific immune cell subsets based on their expression of surface and intracellular markers.
In a murine model of ovalbumin-induced allergic asthma, this compound administration was shown to significantly inhibit the accumulation of eosinophils and lymphocytes in the bronchoalveolar lavage fluid (BALF). Researchers utilize flow cytometry with fluorescently-tagged antibodies against specific cell surface markers (e.g., CD3 for T cells, Siglec-F for eosinophils, CD19 for B cells) to count these populations.
Complementing flow cytometry, various immunological assays are employed to measure the functional consequences of S1P4 antagonism. For instance, Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify levels of cytokines and immunoglobulins. Studies using this compound have demonstrated its ability to inhibit the increase of IL-4, a key Th2 cytokine in allergic responses, and to reduce serum IgE levels.
Table 1: Effect of this compound on Immune Cells in an Allergic Asthma Model
| Parameter Measured | Cell/Molecule Type | Method | Finding | Reference |
|---|---|---|---|---|
| Cell Accumulation in BALF | Eosinophils, Lymphocytes | Flow Cytometry / Cell Counting | Strongly inhibited | , |
| Cytokine Levels in BALF | Interleukin-4 (IL-4) | ELISA | Inhibited increase | , |
| Immunoglobulin Levels | Serum IgE | ELISA | Inhibited increase | , |
| Mast Cell Function | RBL-2H3 Mast Cells | Degranulation Assay | Inhibited antigen-induced degranulation | , |
Confocal Microscopy and Receptor Internalization Assays for this compound
Confocal microscopy offers high-resolution imaging to visualize the subcellular localization of proteins, making it an invaluable tool for studying G protein-coupled receptor (GPCR) trafficking, such as that of S1P4. This technique can be used to monitor the process of receptor internalization, where cell surface receptors are removed from the plasma membrane and translocated into the cell's interior, often as a mechanism of signal desensitization.
In a typical receptor internalization assay involving this compound, the following steps would be taken:
Cells expressing a fluorescently-tagged S1P4 receptor (e.g., S1P4-GFP) are cultured on imaging-grade plates.
The cells are first treated with an S1P agonist to induce receptor internalization. This would be visualized as a shift from a sharp membrane fluorescence to a more diffuse, punctate cytoplasmic pattern.
In parallel experiments, cells are pre-incubated with this compound before the addition of the agonist.
Confocal microscopy is used to acquire images over time. The antagonistic effect of this compound would be demonstrated by its ability to prevent the agonist-induced shift in fluorescence, thereby keeping the S1P4 receptor localized at the cell surface.
Image correlation spectroscopy, a quantitative technique that can be performed on a confocal microscope, can further be used to measure the aggregation or clustering state of receptors on the cell surface, providing deeper insights into the initial steps of receptor activation and signaling.
Gene Knockdown/Knockout Models in Conjunction with this compound Studies
The use of gene knockout models, particularly mice lacking the S1P4 receptor (S1P4-/-), provides a powerful genetic tool to validate the specificity of pharmacological agents like this compound. By comparing the phenotype of the knockout animal to that of a wild-type animal treated with the antagonist, researchers can confirm that the drug's effects are indeed mediated through the target receptor.
Interestingly, studies have revealed discrepancies between the effects of pharmacological antagonism with this compound and genetic deletion of the S1P4 receptor. In an allergic asthma model, treatment with this compound suppressed the allergic response. In contrast, S1P4 gene deficiency in mice has been reported to increase the magnitude of Th2-dominated immune responses.
This phenotypic divergence highlights a key concept in pharmacology: the difference between acute, temporary blockade of a receptor with a drug versus a lifelong absence of the receptor. The discrepancy may be attributed to compensatory developmental adaptations in the knockout mice, where other signaling pathways may be upregulated to account for the absence of S1P4 signaling from the embryonic stage. In contrast, this compound provides temporary and acute suppression of S1P4 function, revealing the receptor's role in a specific physiological or pathological context without the confounding factor of long-term genetic compensation.
Application of Multi-omics Techniques in this compound Research
While specific multi-omics studies centered on this compound are not yet widely published, these approaches represent a significant future direction for understanding the compound's global biological impact. Multi-omics integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic, systems-level view of cellular responses to a drug.
Potential applications in this compound research include:
Transcriptomics (RNA-seq): This technique could be used to analyze the complete set of RNA transcripts in immune cells treated with this compound. It would reveal which genes are up- or down-regulated following S1P4 blockade, identifying entire signaling pathways and gene networks affected by the drug beyond the immediate downstream effectors of the receptor.
Proteomics: Using mass spectrometry-based techniques, proteomics can quantify global changes in protein expression and post-translational modifications in response to this compound. This can validate transcriptomic findings at the protein level and uncover regulatory events not visible at the gene level.
Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological system. It could be applied to understand how S1P4 antagonism by this compound alters the metabolic profile of target cells, potentially revealing novel links between S1P signaling and cellular metabolism.
By integrating these different "omics" layers, researchers can construct comprehensive models of the molecular changes induced by this compound, leading to the discovery of novel biomarkers of drug response and a more profound understanding of its mechanism of action.
Future Directions, Research Gaps, and Translational Outlook for Cym 50358 Hydrochloride
Unexplored S1P4 Receptor-Mediated Mechanisms and Pathways
While S1P4 is known to couple to Gαi/o and Gα12/13 proteins, the full spectrum of its downstream signaling cascades remains largely unexplored. alzdiscovery.orgnih.gov The availability of CYM 50358 hydrochloride provides an invaluable tool to probe these pathways with precision. Future research should focus on elucidating the nuanced, cell-specific signaling events mediated by S1P4. Key research questions include identifying the specific effector proteins and second messengers that are modulated by S1P4 activation or inhibition in different immune cell subsets, such as dendritic cells, T cells, and mast cells. nih.govnih.gov
Studies have pointed to S1P4's involvement in TGF-β induced signaling in myoblasts and the regulation of cytokine production, but the mechanistic details are still sparse. alzdiscovery.orgnih.gov For instance, investigating the potential cross-talk between S1P4 signaling and other critical pathways in immunity and pathology, such as the Toll-like receptor (TLR) pathways or other cytokine receptor signaling, is a significant research gap. nih.gov this compound can be instrumental in experiments designed to map these intricate signaling networks, utilizing techniques like phosphoproteomics and transcriptomics to identify novel downstream targets and interaction partners of the S1P4 receptor. Uncovering these pathways will be crucial for a comprehensive understanding of S1P4 biology and for identifying new therapeutic targets.
Novel Preclinical Therapeutic Applications and Disease Models
This compound has been instrumental in establishing the preclinical therapeutic potential of S1P4 antagonism in several disease models. alzdiscovery.orgnih.gov Its application has demonstrated promising results in models of allergic asthma, cancer, and muscle atrophy. alzdiscovery.orgnih.gov In an ovalbumin-induced allergic asthma model, administration of this compound led to a significant reduction in eosinophils, lymphocytes, IL-4 cytokines, and serum IgE levels. nih.gov Furthermore, in a mammary tumor cell coculture system, the compound increased the presence of anti-tumor CD8 T cells. alzdiscovery.org It has also been shown to attenuate proapoptotic signaling in myoblasts, suggesting a role in mitigating muscle atrophy. alzdiscovery.org
The highly restricted expression of S1P4 in hematopoietic and lymphatic tissues suggests that the therapeutic window for S1P4 antagonists could be broad, with potential applications in a range of autoimmune and inflammatory disorders beyond what has been currently explored. nih.govfrontiersin.org Future preclinical research should leverage this compound to investigate its efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and other conditions characterized by immune dysregulation. The compound's utility in studying influenza infection also warrants further investigation. medchemexpress.com
| Disease Model | Key Findings with this compound | Potential Therapeutic Application |
|---|---|---|
| Allergic Asthma (Ovalbumin-induced) | Inhibited mast cell degranulation; Reduced eosinophils, lymphocytes, IL-4, and serum IgE. nih.gov | Treatment of allergic asthma. nih.gov |
| Cancer (Mammary Tumor Spheroid) | Increased the number of anti-tumor CD8 T cells. alzdiscovery.org | Cancer immunotherapy. alzdiscovery.org |
| Muscle Atrophy (Myoblast Culture) | Attenuated TGFβ1-mediated proapoptotic signaling. alzdiscovery.org | Prevention or treatment of muscle wasting conditions. alzdiscovery.org |
Development of More Potent, Selective, and Bioavailable S1P4 Antagonists Based on this compound
This compound was identified from a high-throughput screening campaign as a pioneering potent and selective S1P4 antagonist based on a 5-aryl furan-2-arylcarboxamide scaffold. nih.gov This chemical structure serves as an excellent starting point for the development of next-generation S1P4 antagonists with improved pharmacological properties. Structure-activity relationship (SAR) studies have already begun to explore modifications of this scaffold to enhance potency and selectivity while maintaining favorable physicochemical properties. nih.govnih.gov
Future drug development efforts will likely focus on several key areas. One objective is to increase potency, potentially achieving efficacy at lower concentrations. Another is to further refine selectivity against other S1P receptor subtypes to minimize potential off-target effects. researchgate.net Perhaps most critically, medicinal chemistry campaigns will aim to optimize the bioavailability and pharmacokinetic profiles of new compounds to ensure they are suitable for further clinical development. The introduction of different polar and ionizable groups has already shown promise in identifying molecules with attractive in vitro profiles. nih.gov The insights gained from the SAR of the this compound scaffold will be invaluable for designing novel S1P4 antagonists for a variety of therapeutic applications. nih.gov
Methodological Advancements for Comprehensive S1P4 Receptor Research Utilizing this compound
The availability of a selective antagonist like this compound is a catalyst for methodological innovation in S1P4 receptor research. Its use transcends simple in vitro and in vivo functional assays, enabling the development of more sophisticated research tools and techniques. For example, this compound can be used as a critical component in the development of novel high-throughput screening assays to identify new S1P4 modulators, including agonists, allosteric modulators, or compounds with biased signaling properties. alzdiscovery.orgnih.gov
Furthermore, radiolabeled or fluorescently tagged versions of this compound could be developed to facilitate receptor binding, trafficking, and localization studies. These tools would allow researchers to visualize the S1P4 receptor in real-time, providing insights into its regulation and cellular dynamics. The compound also serves as a specific probe to validate the role of S1P4 in complex biological systems, helping to differentiate its functions from those of other S1P receptors in primary cells and tissues. This is particularly important given the overlapping expression patterns and signaling pathways of S1P receptors. nih.gov
Preclinical Challenges and Opportunities for Translating S1P4 Research Findings
Translating promising preclinical findings into clinical practice is a significant hurdle in drug development. immattersacp.orgbit2geek.comnih.gov For S1P4-targeted therapies, several challenges and opportunities exist. A primary challenge is the potential for discrepancies between preclinical models and human disease. researchgate.net For instance, one study noted different phenotypes in this compound-treated mice compared to S1P4 gene-deficient mice, which may be due to compensatory mechanisms in the knockout model. nih.gov This highlights the need for careful model selection and interpretation of results. The complexity of the S1P signaling network, with its multiple receptors and enzymes, also presents a challenge, as targeting one component can have unforeseen effects on the entire system. frontiersin.orgnih.gov
Despite these challenges, there are significant opportunities. The restricted expression pattern of S1P4 suggests a potentially favorable safety profile for selective antagonists. alzdiscovery.orgfrontiersin.org A key opportunity lies in the development of biomarkers to monitor S1P4 activity and predict patient response to therapy. This could involve measuring downstream signaling molecules or specific cell populations regulated by S1P4. Furthermore, the potential for combination therapies, where an S1P4 antagonist like this compound is used alongside other immunomodulatory or anti-cancer agents, represents a promising avenue for future clinical investigation. alzdiscovery.org Overcoming the translational gap will require a deep understanding of S1P4 biology, robust preclinical models, and a strategic approach to clinical trial design. nih.gov
Q & A
Q. What is the primary mechanism of action of CYM 50358 hydrochloride, and how can researchers confirm target engagement in experimental settings?
this compound is a selective antagonist of the Sphingosine-1-phosphate receptor 4 (S1P4), a G protein-coupled receptor implicated in cell proliferation, migration, and immune modulation . To confirm target engagement:
- Binding assays : Measure competitive displacement of labeled S1P4 ligands (e.g., radiolabeled S1P) using cell membranes expressing S1P3. IC₅₀ values (25 nM for CYM 50358) should align with reported potency .
- Functional assays : Monitor downstream signaling (e.g., inhibition of cAMP production or calcium flux) in S1P4-expressing cells.
- Genetic validation : Use S1P4-knockout (KO) models to confirm loss of activity in KO versus wild-type cells .
Q. What are the solubility and stability properties of this compound, and how do these influence experimental design?
The compound is soluble in water and DMSO (up to 100 mM), enabling in vitro assays requiring aqueous or polar solvents . Stability considerations:
- Storage : Store at -20°C (powder) or -80°C (in solution) to prevent degradation. Avoid long-term storage due to potential compound breakdown .
- Bioavailability : Solubility in water suggests potential for in vivo administration (e.g., intraperitoneal or oral routes), but pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are recommended to optimize dosing regimens .
Q. Which standard assays are used to evaluate the anti-cancer efficacy of this compound in vitro?
- Cell viability assays : Use MTT/XTT or ATP-based assays (e.g., CellTiter-Glo) in cancer cell lines (e.g., HepG2, MCF-7). Dose-response curves (e.g., 0–20 µg/mL) can quantify cytotoxicity, with EC₅₀ values compared to reference drugs like doxorubicin .
- Migration/invasion assays : Employ transwell or scratch assays to assess S1P4-dependent cancer cell motility.
- Apoptosis markers : Measure caspase-3/7 activation or Annexin V staining to distinguish cytotoxic vs. cytostatic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced S1P4 antagonism?
SAR analysis reveals that substituents on the phenyl ring critically influence activity:
- Electron-donating groups (e.g., para-methyl) enhance anti-cancer activity by improving receptor binding .
- Halogen substitutions (e.g., chlorine at 2,5-positions) increase binding affinity through hydrophobic interactions with S1P4’s transmembrane domains . Methodological approach :
- Synthesize analogs with systematic substitutions (e.g., nitro, methyl, halogens).
- Compare IC₅₀ values in S1P4 functional assays and cytotoxicity across cancer cell lines.
- Use molecular docking to predict binding modes and validate with mutagenesis studies .
Q. How can researchers design experiments to assess the impact of this compound on tumor microenvironment modulation, particularly concerning immune cell infiltration?
- Syngeneic tumor models : Implant S1P4-expressing tumors (e.g., melanoma, colon cancer) in immunocompetent mice. Treat with CYM 50358 and quantify CD8⁺ T cell infiltration via flow cytometry (e.g., CD45⁺CD3⁺CD8⁺ markers) .
- Cytokine profiling : Measure IL-2, IFN-γ, and TGF-β levels in tumor homogenates to assess immune activation vs. suppression.
- Combination therapy : Test synergy with checkpoint inhibitors (e.g., anti-PD-1) to evaluate enhanced anti-tumor immunity .
Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?
Discrepancies in cytotoxicity (e.g., 33% viability in HepG2 vs. higher IC₅₀ in HCT-15) may arise from:
- Cell line heterogeneity : Validate S1P4 expression levels via qPCR or Western blot. Prioritize lines with high S1P4 expression.
- Assay conditions : Standardize culture conditions (e.g., serum concentration, hypoxia) and incubation times.
- Off-target effects : Compare results in S1P4-KO vs. wild-type cells to isolate receptor-specific effects .
Q. How can researchers evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?
- Pharmacokinetics : Administer a single dose (e.g., 10 mg/kg, IP) and collect plasma/tissue samples at intervals (0–24 hrs). Use LC-MS/MS to quantify compound levels and calculate AUC, Cₘₐₓ, and t₁/₂ .
- Pharmacodynamics : Correlate plasma concentrations with target modulation (e.g., S1P4 receptor occupancy) and efficacy endpoints (e.g., tumor volume reduction).
- CYP450 interactions : Test metabolic stability in liver microsomes to identify potential drug-drug interactions .
Translational Research Questions
Q. What methodologies are recommended to assess the therapeutic potential of this compound in neuroinflammatory disorders?
- In vivo neuroinflammation models : Induce neuroinflammation (e.g., LPS injection or EAE model) and administer CYM 50358. Monitor behavioral outcomes (e.g., motor function) and inflammatory markers (e.g., GFAP, IBA-1) in brain tissue .
- Microglial activation assays : Treat primary microglia with CYM 50358 and measure TNF-α/IL-6 secretion via ELISA.
- Blood-brain barrier (BBB) penetration : Use in vitro BBB models (e.g., hCMEC/D3 cells) to quantify compound permeability .
Q. How can researchers address challenges in translating in vitro anti-microbial activity of this compound to in vivo efficacy?
- Infection models : Use murine bacterial/fungal infection models (e.g., Candida albicans systemic infection). Compare survival rates and microbial load in treated vs. control groups.
- Resistance profiling : Perform serial passage assays to assess risk of resistance development.
- Synergy studies : Test combinations with standard antibiotics (e.g., fluconazole) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Data Analysis & Reporting
Q. How should researchers statistically analyze and present cytotoxicity data for this compound to ensure reproducibility?
- Dose-response curves : Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals.
- Statistical tests : Apply ANOVA with post-hoc corrections for multi-group comparisons (e.g., cell lines or treatment durations).
- Data transparency : Include raw data tables in supplementary materials and specify normalization methods (e.g., vehicle control = 100% viability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
